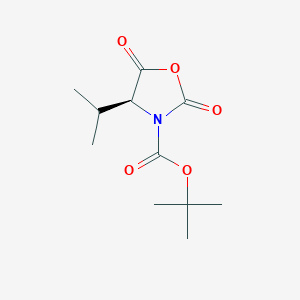

Boc-L-Valine N-carboxyanhydride

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl (4S)-2,5-dioxo-4-propan-2-yl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO5/c1-6(2)7-8(13)16-9(14)12(7)10(15)17-11(3,4)5/h6-7H,1-5H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTIIPUBJZYTAMU-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)OC(=O)N1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)OC(=O)N1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801165275 | |

| Record name | tert-Butyl (4S)-4-isopropyl-2,5-dioxo-1,3-oxazolidin-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801165275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141468-55-5 | |

| Record name | tert-Butyl (4S)-4-isopropyl-2,5-dioxo-1,3-oxazolidin-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141468-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (4S)-4-isopropyl-2,5-dioxo-1,3-oxazolidin-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801165275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Boc-L-Valine N-carboxyanhydride: A Strategic Reagent for Precision Peptide Synthesis

Topic: Boc-L-Valine N-carboxyanhydride (Boc-Val-NCA) Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

Boc-L-Valine N-carboxyanhydride (Boc-Val-NCA) , also known as a Urethane-protected N-carboxyanhydride (UNCA), represents a sophisticated evolution in amino acid activation. Unlike standard Leuchs' anhydrides (NCAs) which are prone to uncontrolled polymerization, Boc-Val-NCA features a tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen. This modification arrests the polymerization capability, converting the molecule into a stable, crystalline, and highly reactive electrophile.

This guide details the physicochemical properties, synthesis pathways, and application protocols for Boc-Val-NCA.[1] It is specifically designed for scientists seeking to leverage UNCAs for the synthesis of difficult peptide sequences, prodrugs (e.g., Valganciclovir), and high-purity pharmaceutical intermediates without the use of traditional coupling reagents like DCC or EDC.

Chemical Structure & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Boc-Val-NCA (CAS: 141468-55-5) is the cyclic anhydride of N-Boc-L-Valine.[2] Structurally, it is an oxazolidine-2,5-dione ring where the nitrogen at position 3 is substituted with a Boc group. This unique architecture provides "pre-activation" of the carboxylic acid while protecting the amine, ensuring that nucleophilic attack occurs exclusively at the C-5 carbonyl.

Table 1: Core Technical Data

| Property | Specification |

| IUPAC Name | (S)-tert-butyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate |

| Common Name | Boc-L-Valine NCA; Boc-Val-UNCA |

| CAS Number | 141468-55-5 |

| Molecular Formula | C₁₁H₁₇NO₅ |

| Molecular Weight | 243.26 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 102–105 °C [1] |

| Solubility | Soluble in THF, DCM, Ethyl Acetate; Reacts with water/alcohols |

| Chirality | L-isomer (S-configuration); High optical purity retained during coupling |

Spectroscopic Characterization

Data sourced from authoritative spectral libraries [1].

-

¹H NMR (400 MHz, CDCl₃):

4.56 (d, J = 3.5 Hz, 1H, -

¹³C NMR (100 MHz, CDCl₃):

164.8 (C=O anhydride), 147.6 (Carbamate C=O), 146.6 (NCA C-2), 86.0 (Boc C-quat), 64.6 ( -

MS (ESI): m/z 266.1 [M+Na]⁺.[3]

Synthesis & Production Workflows

The synthesis of Boc-Val-NCA is a two-stage process. Direct cyclization of Boc-Valine is difficult due to the acid lability of the Boc group. The industrial standard involves generating the unprotected NCA first, followed by N-acylation.

Diagram 1: Synthesis Workflow (NCA to UNCA)

Caption: Stepwise synthesis from L-Valine to Boc-Val-NCA via the intermediate Leuchs' anhydride.

Detailed Protocol: Preparation of Boc-Val-NCA

Step 1: Synthesis of Valine-NCA

-

Suspend L-Valine (10 g) in dry THF (100 mL) under nitrogen.

-

Add Triphosgene (0.35 eq) or Phosgene solution at 50°C.

-

Stir until the solution becomes clear (approx. 2-3 hours), indicating complete consumption of the amino acid.

-

Purification: Precipitate by adding hexane or concentrate to crystallize. The free NH-NCA is sensitive; handle under inert atmosphere.

Step 2: Conversion to Boc-Val-NCA (UNCA)

-

Dissolve Valine-NCA (1 eq) in dry THF at -15°C.

-

Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

-

Add N-methylmorpholine (NMM, catalytic) or Pyridine dropwise. Note: Strong bases can trigger polymerization.

-

Allow to warm to 0°C over 1 hour.

-

Workup: Wash with cold 5% citric acid (rapidly) and brine. Dry over MgSO₄.

-

Crystallization: Recrystallize from Ethyl Acetate/Hexane to yield white crystals (MP 102-105°C).

Reactivity & Mechanism of Action

Boc-Val-NCA acts as a "clean" acylating agent. Unlike NHS-esters or mixed anhydrides, the only byproduct of the coupling reaction is carbon dioxide (CO₂).[4]

Mechanism

The nucleophile (amine) attacks the carbonyl at position 5 (the anhydride carbonyl). This opens the ring to form a carbamic acid intermediate, which spontaneously decarboxylates to yield the Boc-protected amide.

Diagram 2: Coupling Mechanism

Caption: Mechanism of UNCA coupling showing clean conversion to amide with CO2 release.

Key Advantages in Drug Development

-

No Racemization: The urethane protection (Boc) prevents oxazolone formation, a common pathway for racemization in activated amino acids.

-

Atom Economy: No leaving groups like N-hydroxysuccinimide or urea byproducts to remove.

-

Prodrug Synthesis: Ideal for esterifying hydroxyl groups (e.g., Valganciclovir synthesis) using DMAP as a catalyst [2].

Experimental Protocol: Peptide Coupling

Objective: Synthesis of Boc-Val-Phe-OMe (Dipeptide Model).

Reagents:

-

Boc-Val-NCA (1.0 mmol)

-

H-Phe-OMe·HCl (1.0 mmol)

-

Diisopropylethylamine (DIEA) (1.0 mmol)

-

Dichloromethane (DCM) (5 mL)

Procedure:

-

Preparation: Dissolve H-Phe-OMe·HCl in DCM and add DIEA to liberate the free amine.

-

Coupling: Add solid Boc-Val-NCA (1.0 eq) in one portion to the stirred amine solution at room temperature.

-

Reaction: Evolution of CO₂ gas will be observed.[5] Stir for 2–4 hours. Monitor by TLC (disappearance of amine) or HPLC.

-

Workup: Dilute with DCM (20 mL). Wash with 5% NaHCO₃, 5% Citric Acid, and Brine.

-

Isolation: Dry organic layer over Na₂SO₄ and concentrate. The product is typically obtained in >95% purity without column chromatography.

Quality Control & Storage

-

Storage: Store at -20°C under nitrogen or argon. Protect from moisture.[6][5]

-

Stability: UNCAs are more stable than NCAs but will hydrolyze slowly in moist air to form Boc-Val-OH.

-

QC Parameters:

-

Purity (HPLC): >98%

-

Identity (IR): Characteristic anhydride bands at ~1840 and 1790 cm⁻¹.

-

Optical Rotation: Specific rotation is a critical check for enantiomeric purity.

-

References

-

Royal Society of Chemistry. (2012).[3] Spectral data for UNCAs: Boc-Val-NCA. Organic & Biomolecular Chemistry, Supplementary Information. Link

-

PMC Isochem. (2015). N-Carboxyanhydrides (NCAs) and Urethane-NCAs (UNCAs) in Pharmaceutical Innovations. Chimica Oggi - Chemistry Today. Link

-

Fehrentz, J. A., et al. (1998).[7] Acylation of Sugar Hydroxyl Groups with N-BOC Amino Acid N-Carboxyanhydrides (Boc-NCAs). Synthetic Communications, 28(14), 2713-2724.[7] Link[7]

-

BenchChem. (2025).[1] Boc-L-Valine Technical Guide. (Reference for precursor properties). Link

Sources

Technical Whitepaper: Boc-Val-NCA (CAS 141468-55-5)

The Urethane-Protected N-Carboxyanhydride in Advanced Peptide & Prodrug Synthesis[1]

Executive Summary

Boc-L-Valine N-carboxyanhydride (Boc-Val-NCA) , identified by CAS 141468-55-5 , represents a specialized class of activated amino acid derivatives known as Urethane N-Carboxyanhydrides (UNCAs).[1] Unlike standard Leuchs' anhydrides (NCAs) which are prone to uncontrolled ring-opening polymerization (ROP), the N-tert-butoxycarbonyl (Boc) protection on the ring nitrogen renders Boc-Val-NCA stable against self-polymerization while retaining high electrophilicity.[1]

This whitepaper details the chemical architecture, synthesis protocols, and critical applications of Boc-Val-NCA, specifically focusing on its role as a "clean" coupling agent in the synthesis of pharmaceutical prodrugs (e.g., Valganciclovir) and complex peptides. By releasing only carbon dioxide (CO₂) as a byproduct, Boc-Val-NCA eliminates the need for toxic coupling reagents and tedious purification steps associated with carbodiimide chemistries.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

Boc-Val-NCA is the cyclic anhydride of N-Boc-L-valine.[1] Its reactivity is defined by the high ring strain of the 2,5-oxazolidinedione system, which is susceptible to nucleophilic attack, yet "tamed" by the bulky Boc group on the nitrogen.

Table 1: Physicochemical Specifications

| Property | Specification |

| Chemical Name | N-tert-Butoxycarbonyl-L-valine N-carboxyanhydride |

| Synonyms | Boc-Val-NCA; (S)-tert-butyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate |

| CAS Number | 141468-55-5 |

| Molecular Formula | C₁₁H₁₇NO₅ |

| Molecular Weight | 243.26 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | N/A (Decomposes; typically handled in solution or fresh solid) |

| Solubility | Soluble in THF, DCM, Ethyl Acetate; reacts with water/alcohols |

| Storage | -20°C under Nitrogen/Argon (Strictly Anhydrous) |

Mechanistic Insight: The UNCA Advantage

The distinction between a standard NCA and a UNCA (like Boc-Val-NCA) is the pivot point for its application.

-

Standard NCA (H-NCA): Contains a free N-H group.[1] Upon nucleophilic attack, the ring opens to expose a new free amine, which immediately attacks another NCA molecule, triggering Ring-Opening Polymerization (ROP) . This is ideal for making polypeptides (e.g., Poly-L-Valine) but disastrous for single-step coupling.

-

Urethane NCA (Boc-NCA): The nitrogen is protected by the Boc group.[1] When a nucleophile (amine or alcohol) attacks the carbonyl, the ring opens and decarboxylates, but the resulting product terminates in a stable Boc-protected amine . This prevents further reaction, ensuring a 1:1 coupling stoichiometry .

Diagram 1: UNCA Reactivity vs. Polymerization

Caption: Comparison of standard NCA polymerization pathways versus the controlled, stepwise coupling mechanism of Boc-Val-NCA.

Synthesis & Production Protocols

Industrial preparation of Boc-Val-NCA must avoid the use of free phosgene where possible to maintain the integrity of the acid-labile Boc group, although carefully controlled phosgenation is possible. A modern, "green" approach utilizes cyclization agents like T3P (Propylphosphonic anhydride) or thionyl chloride under specific conditions.

Protocol A: Synthesis via Dehydration (T3P Method)

Note: This method avoids phosgene and preserves the Boc group.

-

Reagents: N-Boc-L-Valine (1.0 eq), T3P (50% in EtOAc, 1.2 eq), Pyridine or DIPEA (mild base), Dichloromethane (DCM).

-

Setup: Flame-dried glassware under Argon atmosphere.

-

Procedure:

-

Dissolve N-Boc-L-Valine in anhydrous DCM.

-

Cool to 0°C. Add the base followed by dropwise addition of T3P solution.

-

Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

-

Workup: Rapidly wash with cold water/brine (minimize hydrolysis time).[1] Dry organic layer over MgSO₄.[1]

-

Isolation: Concentrate in vacuo. Recrystallize from Hexane/EtOAc.[1]

-

-

Validation: IR spectroscopy should show characteristic anhydride doublets (approx. 1840 and 1790 cm⁻¹).[1]

Diagram 2: Synthesis Pathway

Caption: Synthetic pathway converting Boc-L-Valine to Boc-Val-NCA via cyclodehydration.

Applications in Drug Development[2][7][8]

The primary utility of Boc-Val-NCA is the introduction of the L-Valine motif into prodrugs to enhance bioavailability (e.g., via the PEPT1 transporter).

Case Study: Synthesis of Valganciclovir Intermediates

Valganciclovir is the L-valyl ester prodrug of Ganciclovir.[1][2] Traditional coupling (DCC/EDC) often results in urea contamination and difficult purification.[1] Boc-Val-NCA offers a superior route.

Experimental Workflow:

-

Nucleophile: Ganciclovir (or N-protected/Silylated Ganciclovir).[1]

-

Coupling:

-

Dissolve Ganciclovir in dry DMF/DMSO.[1]

-

Add Boc-Val-NCA (1.1 eq) and a catalytic amount of base (e.g., DMAP or TEA).

-

Reaction: The hydroxyl group of Ganciclovir attacks the carbonyl of the NCA.

-

Evolution: CO₂ gas evolves, driving the reaction to completion.

-

-

Result: Formation of Boc-Val-Ganciclovir with high purity.

-

Deprotection: Treatment with TFA/HCl removes the Boc group to yield Valganciclovir.[1]

Advantages:

-

Atom Economy: The only byproduct is CO₂.

-

Purity: No urea or phosphine oxide residues.[1]

-

Stereochemistry: Retention of L-configuration (no racemization at the α-carbon).[1]

Handling, Stability & Quality Control

UNCAs are less sensitive than free NCAs but still require rigorous exclusion of moisture.[1]

-

Hydrolysis Risk: Exposure to atmospheric moisture causes ring opening back to Boc-Val-OH (the precursor), rendering the reagent useless.

-

Storage Protocol:

-

Container: Tightly sealed glass or Teflon, secondary containment with desiccant.

-

Temperature: -20°C is mandatory for long-term storage.[1]

-

Acclimatization: Allow container to reach room temperature before opening to prevent condensation on the cold solid.

-

-

QC Parameters:

-

Purity (HPLC): >98%.

-

Identity (NMR): Confirm Boc singlet (1.45 ppm) and Valine isopropyl signals.

-

IR: Confirm absence of broad OH stretch (hydrolysis) and presence of anhydride carbonyls.

-

References

-

Isochem. (2015).[3] α-Amino acid N-Carboxy Anhydrides in pharmaceutical innovations. PMC Isochem Technical Whitepaper. Link

-

Kricheldorf, H. R. (2006).[1] Polypeptides and 100 Years of Chemistry of α-Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition. Link

-

BenchChem. (2025).[4] Boc-L-Valine N-carboxyanhydride Structure and Properties. BenchChem Compound Database. Link

-

Mobley, D. et al. (2021). A mild, nonacidic process for synthesizing α-amino acid NCAs using T3P. Journal of Organic Chemistry. Link

-

Nestor, J. J. et al. (Syntex Inc). Process for the preparation of Valganciclovir. US Patent 6,040,446.[1] Link

Sources

- 1. pharmaceutical-networking.com [pharmaceutical-networking.com]

- 2. Improved Process For The Preparation Of Amorphous Valganciclovir [quickcompany.in]

- 3. (S)-(-)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol | C20H22O2 | CID 3694111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

What is Boc-L-Valine N-carboxyanhydride used for in research?

The following technical guide details the chemistry, applications, and experimental protocols for Boc-L-Valine N-carboxyanhydride (Boc-Val-NCA) .

High-Fidelity Acylation for Difficult Peptide Sequences

Executive Summary

Boc-L-Valine N-carboxyanhydride (Boc-Val-NCA) , CAS 141468-55-5, represents a specialized class of activated amino acid derivatives known as Urethane-Protected N-Carboxyanhydrides (UNCAs) . Unlike standard N-carboxyanhydrides (NCAs) which are prone to uncontrolled polymerization, Boc-Val-NCA features a tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen. This modification arrests the polymerization capability, transforming the molecule into a highly reactive, yet stable, acylating agent.

Core Utility: It is primarily used to introduce L-Valine residues into peptide chains during solution-phase or solid-phase synthesis (SPPS). Its steric bulk and unique ring activation make it superior to standard active esters (e.g., NHS, Pfp) for coupling sterically hindered amino acids like Valine, often achieving quantitative yields without racemization.

Chemical Identity & Mechanism

The efficacy of Boc-Val-NCA lies in its stored potential energy. The 5-membered oxazolidine-2,5-dione ring is strained and highly susceptible to nucleophilic attack, yet the N-Boc group prevents the "self-reaction" seen in free NCAs.

2.1 The UNCA Advantage

| Feature | Standard Active Esters (e.g., Boc-Val-OSu) | Free NCAs (Val-NCA) | Boc-Val-NCA (UNCA) |

| Reactivity | Moderate | High | Very High |

| Byproducts | HOSu (requires removal) | CO₂ (gas) | CO₂ (gas) |

| Stability | High | Low (polymerizes) | High (Crystalline) |

| Racemization | Low risk | Risk if base used | Negligible |

| Atom Economy | Lower | High | High |

2.2 Reaction Mechanism

When Boc-Val-NCA encounters a free amine (N-terminus of a peptide), the amine attacks the carbonyl at the C-5 position. This triggers a ring-opening cascade that releases carbon dioxide (CO₂) as the only byproduct, driving the reaction to completion through entropy.

Figure 1: The nucleophilic attack on Boc-Val-NCA results in clean conversion to the peptide bond with CO₂ evolution as the thermodynamic driving force.

Applications in Research

3.1 Synthesis of Sterically Hindered Peptides

Valine is a

-

Why Boc-Val-NCA works: The small size of the leaving group (CO₂) minimizes steric clash in the transition state compared to bulky leaving groups like urea derivatives or benzotriazoles.

3.2 Green Mechanochemistry (Solvent-Free Synthesis)

Recent research utilizes Boc-Val-NCA in ball-milling protocols. The reagent reacts with amino acid esters in the solid state to form dipeptides quantitatively.

-

Impact: Eliminates hazardous solvents (DMF, DCM) typically required for peptide coupling.

-

Reference: Bonnet et al. demonstrated quantitative yields of Boc-dipeptides using UNCAs in planetary ball mills.

3.3 Prevention of Racemization

Racemization (conversion of L-Val to D-Val) is a critical failure mode in drug development.

-

Mechanism: Standard activation can lead to oxazolone formation, which promotes racemization.

-

Solution: The UNCA ring opens directly upon amine attack without passing through a racemization-prone intermediate, preserving chiral integrity (>99.9% ee).

Experimental Protocols

Protocol A: Solution-Phase Coupling with Boc-Val-NCA

Use this protocol for coupling Valine to a growing peptide chain in solution.

Reagents:

-

Boc-Val-NCA (1.1 - 1.2 equivalents relative to amine)

-

Amino component (Free amine peptide/amino acid ester)[1]

-

Solvent: THF, DCM, or Ethyl Acetate (Anhydrous)

-

Base: None required (unless amine is a salt, then use NMM or DIEA)

Step-by-Step:

-

Preparation: Dissolve the amino component (1.0 mmol) in anhydrous THF (5 mL).

-

Note: If the amine is a hydrochloride salt, add N-methylmorpholine (NMM, 1.0 eq) to liberate the free amine.

-

-

Addition: Add crystalline Boc-Val-NCA (1.1 mmol, 267 mg) in one portion.

-

Reaction: Stir at room temperature (20-25°C).

-

Observation: Evolution of CO₂ bubbles will be observed immediately.

-

Monitoring: Monitor by TLC or HPLC. Reaction is typically complete in 15–60 minutes.

-

-

Workup:

-

Dilute with Ethyl Acetate (50 mL).

-

Wash with 5% NaHCO₃ (2 x 20 mL) to remove any unreacted NCA (which hydrolyzes to Boc-Val-OH).

-

Wash with 0.1 M HCl and Brine.

-

Dry over MgSO₄ and concentrate.

-

-

Result: Pure Boc-Val-Peptide is obtained, often requiring no chromatography.

Protocol B: Mechanochemical Synthesis (Ball Milling)

Use this for Green Chemistry applications or solvent-restricted synthesis.

Equipment: Planetary Ball Mill (e.g., Retsch PM100), Stainless steel jar (10 mL), 1-2 stainless steel balls (10 mm).

Step-by-Step:

-

Loading: Add Boc-Val-NCA (1.0 mmol) and Amino Acid Methyl Ester Hydrochloride (e.g., H-Phe-OMe·HCl, 1.0 mmol) to the jar.

-

Base Addition: Add inorganic base NaHCO₃ (1.0 mmol) to neutralize the salt.

-

Milling: Grind at 30 Hz for 60 minutes.

-

Extraction: Triturate the resulting solid paste with water (to dissolve NaCl and NaHCO₃ residues). Filter the remaining solid.

-

Yield: The filter cake is the pure dipeptide (Boc-Val-Phe-OMe).

Critical Handling & Storage

Boc-Val-NCA is sensitive to moisture. Hydrolysis destroys the ring, reverting it to Boc-Valine.

-

Storage: Store at -20°C under argon or nitrogen atmosphere.

-

Visual Check: The compound should be a white crystalline solid. If it appears gummy or smells strongly of acid, it may have hydrolyzed.

-

Safety: The reaction releases CO₂.[1][2] Ensure reaction vessels are vented (do not seal tightly during reaction) to prevent pressure buildup.

References

-

Fuller, W. D., et al. (1990).[2] "Urethane-protected amino acid N-carboxyanhydrides and their use in peptide synthesis." Journal of the American Chemical Society, 112(20), 7414–7416. Link

-

Bonnet, V., et al. (2018). "Solvent-Free Synthesis of Peptides using Urethane-Protected N-Carboxyanhydrides." Green Chemistry, 20, 3933-3939. Link

-

Kricheldorf, H. R. (2006). "Polypeptides and 100 Years of Chemistry of α-Amino Acid N-Carboxyanhydrides." Angewandte Chemie International Edition, 45(35), 5752–5784. Link

-

ChemicalBook. (2024). "BOC-VAL-NCA Product Properties and CAS 141468-55-5 Data." Link

Sources

Beyond the Monomer: Differentiating Valine NCA and N-Boc-Valine NCA (UNCA) in Peptide Science

Executive Summary

In the high-stakes arena of peptide therapeutics and biomaterials, the distinction between Valine N-carboxyanhydride (Val-NCA) and N-tert-butoxycarbonyl-Valine N-carboxyanhydride (Boc-Val-NCA) is not merely nomenclatural—it is functional.

While both share the oxazolidine-2,5-dione core, their applications are diametrically opposed. Val-NCA is a highly reactive monomer used primarily for Ring-Opening Polymerization (ROP) to synthesize high-molecular-weight poly(L-valine). Conversely, Boc-Val-NCA , often referred to as a UNCA (Urethane-Protected NCA) , is a stable, activated electrophile used for controlled, racemization-free stepwise peptide coupling .

This guide dissects the structural, mechanistic, and practical differences between these two critical reagents, providing validated protocols for their synthesis and application.

Part 1: Structural & Mechanistic Divergence

The core difference lies in the substitution at the nitrogen atom of the anhydride ring. This single substitution dictates the thermodynamic stability and the kinetic pathway of the molecule.

Valine NCA (The Monomer)

-

Structure: 4-isopropyl-2,5-oxazolidinedione.

-

The Nitrogen: Secondary amine (N-H).

-

Reactivity: The presence of the proton on the nitrogen allows the ring to act as both a nucleophile (at the amine, after decarboxylation) and an electrophile (at the carbonyls). This duality drives chain-growth polymerization .

-

Mechanism: Reacts via the Normal Amine Mechanism (NAM) or Activated Monomer Mechanism (AMM).[1]

Boc-Valine NCA (The UNCA)

-

Structure: 3-(tert-butoxycarbonyl)-4-isopropyl-2,5-oxazolidinedione.

-

The Nitrogen: Tertiary carbamate (N-Boc).

-

Reactivity: The bulky, electron-withdrawing Boc group eliminates the nucleophilicity of the ring nitrogen. The molecule cannot polymerize with itself. It acts strictly as a highly reactive acylating agent (electrophile).

-

Mechanism: Reacts with external nucleophiles (amines) to form a stable amide bond with CO2 release, stopping immediately after one addition.

Visualizing the Pathway Divergence

Figure 1: Mechanistic divergence. Valine NCA undergoes self-polymerization, while Boc-Valine NCA is chemically locked against polymerization, forcing single-step coupling.

Part 2: Synthesis Protocols

Protocol A: Valine NCA (Fuchs-Farthing Method)

Target: High MW Polymerization Monomer

This protocol uses triphosgene to cyclize L-valine. Warning: Strict anhydrous conditions are required to prevent premature polymerization.

-

Suspension: Suspend L-Valine (10.0 g, 85.3 mmol) in anhydrous THF (150 mL) under

atmosphere. -

Cyclization: Add Triphosgene (8.4 g, 28.4 mmol) (0.33 eq) directly to the suspension.

-

Heating: Heat to 50°C. The suspension will clear as the NCA forms and HCl is released.

-

Scavenging (Optional but Recommended): Add

-pinene (2 eq) to scavenge HCl, preventing acid-catalyzed side reactions. -

Purification:

Protocol B: Boc-Valine NCA / UNCA (T3P Dehydration)

Target: Stable Coupling Reagent

This modern method avoids phosgene and uses Propanephosphonic acid anhydride (T3P) to dehydrate Boc-Valine.

-

Dissolution: Dissolve Boc-L-Valine (2.17 g, 10 mmol) in EtOAc (20 mL).

-

Activation: Add T3P (50% in EtOAc, 1.2 eq) and Pyridine (2.5 eq) at 0°C.

-

Reaction: Stir at room temperature for 1–2 hours.

-

Workup: Wash with water, 0.5M HCl, and brine.

-

Isolation: Dry over

and concentrate. -

Result: Boc-Val-NCA is obtained as a stable crystalline solid or oil. Unlike Val-NCA, this can be stored at -20°C for months without polymerization.

Part 3: Applications & Workflow Comparison

Ring-Opening Polymerization (ROP)

Reagent: Valine NCA Goal: Synthetic Polypeptides (e.g., Drug Delivery Vectors)

Valine NCA is the gold standard for creating defined polypeptide architectures. By using transition metal initiators (Deming Method) or high-vacuum techniques, researchers can control the molecular weight distribution (Đ).

-

Key Advantage: Rapid access to high DP (Degree of Polymerization) materials (>100-mer).

-

Key Risk: "Dead" chains due to water termination.

UNCA Peptide Synthesis

Reagent: Boc-Val-NCA Goal: Short Peptides, Difficult Couplings, GMP Synthesis

UNCAs are "pre-activated" amino acids.[3] They release only CO2 as a byproduct, making them cleaner than carbodiimide (EDC/DCC) couplings which leave urea residues.

-

Workflow:

-

Mix Boc-Val-NCA with Amino Acid Ester (1:1 ratio) in THF or DMF.

-

Wait for CO2 evolution to cease (visible bubbling).

-

Evaporate solvent. Product is often pure enough for the next step.

-

-

Key Advantage: Zero Racemization .[4] The protection of the nitrogen prevents the formation of the oxazolone intermediate responsible for loss of chirality.

Data Comparison Table

| Feature | Valine NCA | Boc-Valine NCA (UNCA) |

| CAS Number | 24601-74-9 | 116725-52-7 (Generic UNCA class) |

| Nitrogen State | Secondary (Reactive Nucleophile) | Tertiary (Blocked by Boc) |

| Primary Use | Polymerization (Polypeptides) | Stepwise Peptide Coupling |

| Stability | Unstable (Polymerizes with moisture) | Stable (Store at -20°C) |

| Byproducts | CO2 | CO2 (Clean reaction) |

| Purification | Recrystallization (Glovebox) | Aqueous Workup / Flash Column |

Part 4: Troubleshooting & Handling

Moisture Sensitivity[1]

-

Valine NCA: Extremely hygroscopic. Must be handled in a glovebox (

ppm -

Boc-Val-NCA: Moderately sensitive. Can be weighed in air but should be stored in a desiccator.

Monitoring Reaction Progress

-

IR Spectroscopy:

-

Valine NCA: Look for the characteristic anhydride doublets at ~1785 and ~1855 cm⁻¹.

-

Boc-Val-NCA: Similar anhydride bands, but the N-H stretch (~3300 cm⁻¹) will be absent , replaced by Boc-associated bands.

-

-

TLC:

-

Valine NCA: Not recommended (decomposes on silica).

-

Boc-Val-NCA: Stable on silica gel; can be purified by flash chromatography if necessary.

-

References

-

Fuller, W. D., et al. (1990).[4][5] Urethane-protected alpha-amino acid N-carboxyanhydrides and peptide synthesis.[1][3][4] Journal of the American Chemical Society, 112(20), 7414–7416.[4] Link

-

Deming, T. J. (1997). Facile synthesis of block copolypeptides of defined architecture.[6][7][8] Nature, 390, 386–389. Link

-

Kricheldorf, H. R. (2006). Polypeptides via Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides.[1][6][9] Angewandte Chemie International Edition, 45(35), 5752–5784. Link

-

Mobin, M., et al. (2021).[8] A mild, nonacidic process for synthesizing α-amino acid NCAs from N-Boc-protected α-amino acid derivatives using T3P.[10] Reaction Chemistry & Engineering, 6, 1797-1802. Link

-

Isochem. (n.d.). NCA and UNCA for Activation of Amino Acids.[1][4][5][11] PMC Isochem Technical Notes. Link

Sources

- 1. pmcisochem.fr [pmcisochem.fr]

- 2. Mechanistic studies of non-canonical amino acid mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Urethane-protected alpha-amino acid N-carboxyanhydrides and peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pmcisochem.fr [pmcisochem.fr]

- 5. WO2009112437A1 - Peptide synthesis method using n-carboxyanhydride (unca) - Google Patents [patents.google.com]

- 6. cheng.matse.illinois.edu [cheng.matse.illinois.edu]

- 7. Accelerated polymerization of N-carboxyanhydrides catalyzed by crown ether | NSF Public Access Repository [par.nsf.gov]

- 8. Accelerated polymerization of N-carboxyanhydrides catalyzed by crown ether - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of poly-α/β-peptides with tunable sequence via the copolymerization on N-carboxyanhydride and N-thiocarboxyanhydride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of α-Amino Acid N-Carboxyanhydrides: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 11. scispace.com [scispace.com]

Boc-L-Valine N-carboxyanhydride molecular weight and formula

Technical Profile: Boc-L-Valine N-Carboxyanhydride (Boc-L-Val-NCA) [][2][3][4]

Executive Summary & Chemical Identity

Boc-L-Valine N-carboxyanhydride (often abbreviated as Boc-L-Val-NCA or Boc-Val-NCA ) is a specialized amino acid derivative belonging to the class of Urethane-Protected N-Carboxyanhydrides (UNCAs) .[3]

Unlike standard N-carboxyanhydrides (NCAs) which are prone to uncontrolled polymerization due to the presence of a nucleophilic amine after decarboxylation, Boc-L-Val-NCA features a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen.[3] This structural modification renders the molecule stable against self-polymerization, making it a highly efficient "activated ester equivalent" for the controlled coupling of L-Valine to nucleophiles (such as alcohols or amines) without the need for additional coupling reagents like DCC or EDC.[3]

Physicochemical Data Table

| Property | Specification |

| Chemical Name | N-(tert-Butoxycarbonyl)-L-valine N-carboxyanhydride |

| Common Abbreviation | Boc-L-Val-NCA |

| CAS Number | 141468-55-5 |

| Molecular Formula | C₁₁H₁₇NO₅ |

| Molecular Weight | 243.26 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in THF, Ethyl Acetate, DCM; reacts with water/alcohols |

| Storage | -20°C, under inert atmosphere (Argon/Nitrogen); Moisture sensitive |

Structural Analysis & Mechanism of Action

To understand the utility of Boc-L-Val-NCA, one must distinguish it from its precursors and analogs.[3] The molecule combines the high reactivity of the anhydride ring with the stability provided by the urethane (Boc) protecting group.[3]

Structural Logic

-

The Core (NCA Ring): The 5-membered oxazolidine-2,5-dione ring activates the carboxyl group of the valine.[3]

-

The Modification (Boc): In a standard Val-NCA, the nitrogen is protonated or free.[3] In Boc-L-Val-NCA, the nitrogen is acylated by the Boc group.[3] This removes the dipole that typically leads to polymerization, isolating the reactivity solely to the carbonyls.[3]

Diagram 1: Structural Hierarchy & Relationship

Caption: Structural evolution from L-Valine to the stabilized Boc-L-Val-NCA (UNCA).

Synthesis & Experimental Protocols

The synthesis of UNCAs is technically demanding because the Boc group is acid-labile, and standard NCA formation often involves HCl generation.[3] The preferred route involves the N-acylation of a pre-formed NCA.[3]

Protocol A: Synthesis of Boc-L-Val-NCA (The UNCA Route)

Note: This protocol requires strict anhydrous conditions.[3][5]

Reagents:

Step-by-Step Workflow:

-

Dissolution: Dissolve 10 mmol of Val-NCA in 50 mL of anhydrous THF under nitrogen at -15°C.

-

Activation: Add 10.5 mmol of Boc₂O to the solution.

-

Catalysis: Dropwise add a catalytic amount of N-Methylmorpholine (NMM).[3] The base facilitates the acylation of the ring nitrogen.[3]

-

Reaction: Stir at -15°C for 1 hour, then allow to warm to 0°C over 2 hours.

-

Workup: Evaporate THF under reduced pressure (keep temperature <30°C).

-

Purification: Rapid crystallization from Ethyl Acetate/Hexane. Crucial: Do not use water washes as the UNCA is hydrolytically unstable.[3]

Protocol B: Usage in Valganciclovir Synthesis (Coupling)

Boc-L-Val-NCA is famously used to synthesize Valganciclovir by coupling L-Valine to the hydroxyl group of Ganciclovir.[3]

Mechanism: The nucleophile (OH group of Ganciclovir) attacks the C-5 carbonyl of the NCA ring.[3] The ring opens, releasing CO₂ (gas) and yielding the Boc-protected ester.[3]

Step-by-Step Workflow:

-

Preparation: Dissolve protected Ganciclovir (e.g., N,O-bistrityl-ganciclovir) in anhydrous DMF.

-

Coupling: Add 1.2 equivalents of Boc-L-Val-NCA .

-

Catalysis: Add a catalytic amount of Triethylamine (TEA) or DMAP.[3]

-

Observation: Evolution of CO₂ bubbles indicates the reaction is proceeding.[3]

-

Completion: Stir at room temperature for 2-4 hours.

-

Quench: Add water to precipitate the product (the UNCA reacts with water to form Boc-Valine, which remains in solution or is washed away, while the coupled product precipitates).[3]

Visualization of Reaction Pathways

The following diagram illustrates the unique reactivity of Boc-L-Val-NCA compared to standard NCAs.

Diagram 2: Comparative Reactivity (NCA vs. UNCA)

Caption: UNCA prevents polymerization (Red path) and forces single-step coupling (Blue path).[3]

References

-

Chemical Substance Record: Boc-L-Valine N-carboxyanhydride. (2025).[3][4] ChemSrc. Retrieved from [Link][3]

-

Fuller, W. D., Verlander, M. S., & Goodman, M. (1976).[3] A procedure for the facile synthesis of amino-acid N-carboxyanhydrides.[3][8] Biopolymers, 15(9), 1869–1871.[3] (Foundational methodology for UNCA synthesis).

-

Nestor, J. J., et al. (1998).[3] Process for preparing a 2-(2-amino-1,6-dihydro-6-oxo-purin-9-yl)methoxy-1,3-propanediol derivative (Valganciclovir).[3] U.S. Patent No.[3] 5,756,736.[3] Washington, DC: U.S. Patent and Trademark Office.[3] Retrieved from

-

Mobashery, S., & Johnston, M. (1985).[3] N-(tert-Butyloxycarbonyl)-N-carboxyanhydrides: A new class of reagents for the synthesis of peptides.[3] The Journal of Organic Chemistry, 50(12).[3] (Primary literature on UNCA chemistry).

Sources

- 2. US5756736A - Process for preparing a 2-(2-amino-1,6-dihydro-6-oxo-purin-9-yl)methoxy-1,3-propanediol derivative - Google Patents [patents.google.com]

- 3. Boc-L-Valine | C10H19NO4 | CID 83693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Boc-L-Valine N-carboxyanhydride | CAS#:141468-55-5 | Chemsrc [chemsrc.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pmcisochem.fr [pmcisochem.fr]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. cheng.matse.illinois.edu [cheng.matse.illinois.edu]

Technical Monograph: Boc-Val-NCA in Advanced Peptide Synthesis

Executive Summary

Boc-Val-NCA (N-α-tert-Butoxycarbonyl-L-valine N-carboxyanhydride) represents a specialized class of amino acid derivatives known as Urethane-Protected N-Carboxyanhydrides (UNCAs).[1] Unlike standard N-carboxyanhydrides (NCAs) which are prone to polymerization, the inclusion of the tert-butoxycarbonyl (Boc) group on the α-nitrogen confers unique stability and reactivity profiles. This compound is a critical intermediate in the synthesis of complex pharmaceutical peptides and poly(amino acids), offering a pathway for racemization-free coupling and controlled Ring-Opening Polymerization (ROP).

This guide details the chemical identity, synthesis protocols, and application methodologies for Boc-Val-NCA, designed for researchers requiring high-fidelity peptide bond formation.

Chemical Identity & Nomenclature[2]

Boc-Val-NCA is a cyclic anhydride derived from Boc-L-Valine. It functions as an activated amino acid ester that releases only carbon dioxide as a byproduct upon nucleophilic attack, making it an atom-economical reagent.

| Attribute | Detail |

| Common Name | Boc-Val-NCA |

| Systematic Name | (S)-tert-butyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate |

| CAS Registry Number | 141468-55-5 |

| Molecular Formula | C₁₁H₁₇NO₅ |

| Molecular Weight | 243.26 g/mol |

| Structural Class | Urethane N-Carboxyanhydride (UNCA) |

| Precursor | Boc-L-Valine (CAS: 13734-41-3) |

Synonyms and Trade Names

Boc-Val-NCA is primarily distributed as a fine chemical building block rather than a branded pharmaceutical product. It is identified in supply chains by the following designations:

-

Synonyms: Boc-L-Valine NCA; N-Boc-L-Valine N-carboxyanhydride; 3-Oxazolidinecarboxylic acid, 4-(1-methylethyl)-2,5-dioxo-, 1,1-dimethylethyl ester, (4S)-.[1]

-

Trade Designations: There are no proprietary "drug" trade names. It is cataloged by major suppliers (e.g., PMC Isochem , MilliporeSigma , Bachem ) simply as Boc-Val-NCA.

Physical Properties & Stability Profile

Understanding the physical state of Boc-Val-NCA is vital for storage and handling. As a UNCA, it is significantly more stable than its unprotected NCA counterpart but remains sensitive to moisture.

| Property | Description |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in THF, Ethyl Acetate, Dichloromethane (DCM), DMF. Insoluble in water (hydrolyzes). |

| Melting Point | Typically solid at room temperature; specific MP is process-dependent but generally distinct from the precursor Boc-Val-OH (~77-80°C). |

| Reactivity | Highly electrophilic at the carbonyls; susceptible to nucleophilic attack by amines (coupling) and water (hydrolysis). |

Stability & Storage Protocol

-

Moisture Sensitivity: High. Hydrolysis yields Boc-Val-OH and CO₂, rendering the reagent useless for activation.

-

Storage Conditions: Must be stored at -20°C under an inert atmosphere (Argon or Nitrogen).

-

Shelf Life: 6–12 months if strictly protected from humidity.

Synthesis & Manufacturing Protocols

The synthesis of Boc-Val-NCA involves the cyclization of Boc-L-Valine. Two primary methods are employed: the traditional Triphosgene route and the greener T3P (Propylphosphonic anhydride) route.

Method A: Triphosgene Cyclization (Standard Industry Protocol)

This method uses triphosgene as a solid, safer source of phosgene to effect the cyclization.

Reagents:

-

Boc-L-Valine (1.0 eq)

-

Triphosgene (0.35 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (catalytic amount often used to initiate)

-

Solvent: Anhydrous THF or DCM

Step-by-Step Protocol:

-

Dissolution: Dissolve Boc-L-Valine in anhydrous THF under an Argon atmosphere.

-

Addition: Cool the solution to 0°C. Add Triphosgene (dissolved in THF) dropwise to the reaction mixture.

-

Cyclization: Add a catalytic amount of TEA. Stir at 0°C for 1 hour, then allow to warm to room temperature over 2–4 hours.

-

Work-up: The reaction generates HCl. Wash the organic layer with ice-cold water/brine rapidly to remove byproducts without hydrolyzing the NCA.

-

Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from minimal Ethyl Acetate/Hexanes.

Method B: T3P Cyclization (Green Alternative)

Recent advances utilize Propylphosphonic anhydride (T3P) to drive cyclization without phosgene derivatives.

Mechanism of Action: T3P acts as a powerful dehydrating agent, activating the carboxylic acid of Boc-Valine, which then attacks the urethane carbonyl to close the ring.

Visualization: Synthesis Pathway

The following diagram illustrates the chemical transformation from Boc-Valine to Boc-Val-NCA.[2]

Figure 1: Synthetic pathway for Boc-Val-NCA via Triphosgene-mediated cyclization.[3][4]

Applications in Drug Development

Boc-Val-NCA is utilized when standard coupling reagents (EDC/HOBt, HATU) are insufficient, particularly for preventing racemization in sensitive peptide sequences or for synthesizing poly(amino acids).

Peptide Coupling (Racemization Suppression)

UNCAs like Boc-Val-NCA are unique because they do not form oxazolones (the primary intermediate leading to racemization in standard activation).

-

Mechanism: The amine of the growing peptide chain attacks the carbonyl of the NCA ring.

-

Result: Release of CO₂ and formation of the native peptide bond with the Boc group retained on the N-terminus.

-

Advantage: High purity products often requiring no chromatographic purification (just acid/base washes).

Ring-Opening Polymerization (ROP)

Boc-Val-NCA is a monomer for synthesizing Poly(L-Valine) or block copolymers.

-

Initiation: A primary amine initiator attacks the ring.

-

Propagation: The carbamate intermediate loses CO₂, regenerating a free amine which attacks the next NCA monomer.

-

Living Polymerization: The "Living" nature allows for precise control over molecular weight (Mn) based on the Monomer-to-Initiator (M/I) ratio.

Visualization: ROP Mechanism

Figure 2: Mechanism of Ring-Opening Polymerization (ROP) utilizing Boc-Val-NCA monomers.

Handling & Safety Protocols

Warning: While safer than phosgene gas, the synthesis and handling of NCAs involve reactive intermediates.

-

Phosgene Hazard: If using the Triphosgene method, ensure the reaction vessel is vented through a scrubber containing aqueous NaOH to neutralize any liberated phosgene.

-

Pressure Build-up: The coupling reaction releases CO₂ gas. Do not perform reactions in sealed, unvented vessels to prevent over-pressurization.

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle exclusively in a fume hood.

References

- Daly, W. H., & Poché, D. (1988). The preparation of N-carboxyanhydrides of α-amino acids using bis(trichloromethyl) carbonate. Tetrahedron Letters, 29(46), 5859-5862.

- Kricheldorf, H. R. (2006). Polypeptides via Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides.

Sources

Technical Guide: Urethane-Protected N-Carboxyanhydrides (UNCAs) in High-Fidelity Peptide Synthesis

Executive Summary

This technical guide details the application of Urethane-Protected N-Carboxyanhydrides (UNCAs) for peptide synthesis.[1][2][3] Unlike standard N-carboxyanhydrides (NCAs) which are prone to uncontrolled polymerization, UNCAs utilize urethane protecting groups (Fmoc, Boc, Z) to enforce stepwise synthesis while maintaining high reactivity. This methodology eliminates the need for carbodiimide/onium coupling reagents, significantly improving atom economy and reducing racemization risks in complex sequence assembly.

Part 1: The Chemical Rationale[4]

The Limitations of Standard Activation

Conventional Solid Phase Peptide Synthesis (SPPS) relies on "active ester" generation using reagents like HBTU, HATU, or DIC/Oxyma. While effective, these methods introduce significant drawbacks:

-

Poor Atom Economy: The coupling reagent is stoichiometric and entirely discarded as waste (e.g., urea byproducts).

-

Racemization Risks: Activation of the

-carboxylic acid can lead to oxazolone formation, particularly in sensitive residues like Cysteine and Histidine. -

Purification Burden: Byproducts from coupling reagents often co-elute with the target peptide.

The UNCA Advantage

UNCAs are pre-activated amino acid derivatives that react with nucleophiles (amines) to form a peptide bond with carbon dioxide (CO₂) as the only byproduct.[3][4] This creates a "clean" reaction environment where the driving force is the irreversible release of gas (entropy driven).

Comparative Analysis: Coupling Efficiency

| Feature | Standard SPPS (HBTU/DIEA) | NCA Polymerization | UNCA Stepwise Synthesis |

| Activation Species | O-Acylisourea / Active Ester | Naked N-Carboxyanhydride | Urethane-Protected NCA |

| Byproducts | Urea, HOBt/HOAt, Salts | CO₂ | CO₂ |

| Control | Stepwise (High) | Low (Polymerization prone) | Stepwise (High) |

| Atom Economy | Low (<40%) | High | Very High (>80%) |

| Racemization | Risk via Oxazolone | Risk via Chelation | Minimal (No Oxazolone) |

Part 2: Mechanistic Underpinnings

The UNCA mechanism is distinct because the N-protecting group (PG) prevents the "normal amine mechanism" that leads to polymerization in naked NCAs.

Reaction Pathway[4][6][7][8]

-

Nucleophilic Attack: The N-terminal amine of the growing peptide chain attacks the carbonyl carbon (C-5) of the UNCA ring.

-

Ring Opening: This attack opens the anhydride ring, generating a carbamic acid intermediate.

-

Decarboxylation: The unstable carbamic acid spontaneously decarboxylates, releasing CO₂ and the free amide bond.

Critical Insight: Because the nitrogen on the UNCA is urethane-protected (e.g., Fmoc-NCA), it is not nucleophilic enough to attack another UNCA molecule. This prevents oligomerization, a common failure mode in standard NCA chemistry.

Visualization: UNCA Coupling Mechanism

Figure 1: The UNCA coupling pathway.[5] Note the irreversible CO₂ release which drives the reaction to completion according to Le Chatelier's principle.

Part 3: Synthesis of UNCA Monomers

Commercially available UNCAs can be expensive.[6] For large-scale applications, in-house synthesis is often required.

Protocol: Preparation from Amino Acids

Safety Note: This protocol uses Triphosgene, a solid substitute for phosgene. All operations must be performed in a well-ventilated fume hood.

Reagents:

-

N-protected amino acid (Fmoc-AA-OH or Boc-AA-OH).

-

Triphosgene (Bis(trichloromethyl) carbonate).

-

Solvent: Anhydrous THF or DCM.

-

Catalyst: Triethylamine (TEA) or N-Methylmorpholine (NMM) - strictly catalytic.

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of the N-protected amino acid in 50 mL anhydrous THF under nitrogen.

-

Activation: Add 3.4 mmol (0.34 eq) of Triphosgene.

-

Initiation: Add catalytic TEA (0.1 eq) dropwise. Observation: The solution should begin to evolve gas (HCl/CO₂).

-

Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC (disappearance of acid starting material).

-

Workup (Critical):

-

Wash the organic layer with ice-cold water (rapidly) to remove residual HCl.

-

Dry over MgSO₄ and concentrate in vacuo.

-

Crystallization: Recrystallize immediately from Ethyl Acetate/Hexane. UNCAs are moisture-sensitive and hydrolyze back to the amino acid if left in wet solvents.

-

Part 4: Peptide Coupling Protocol

This protocol is adaptable for both Liquid Phase (LPPS) and Solid Phase (SPPS).

Experimental Workflow

Reagents:

-

Resin (for SPPS) or C-protected peptide fragment (for LPPS).

-

UNCA monomer (1.2 - 1.5 equivalents).

-

Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone). Must be amine-free.

Step-by-Step Procedure:

-

Preparation:

-

Coupling:

-

Dissolve UNCA (1.5 eq) in minimal DMF.

-

Add UNCA solution to the amine component.[3]

-

Do NOT add base (DIEA/TEA) unless the amine is present as a salt (e.g., TFA salt). If a salt is used, add exactly 1.0 eq of DIEA to liberate the free amine. Excess base can cause polymerization.

-

-

Monitoring (Self-Validating):

-

Workup:

-

SPPS: Wash resin 3x with DMF.[7] No urea byproducts to remove.

-

LPPS: Acid/Base wash. Since the only byproduct is CO₂, the workup is significantly cleaner than carbodiimide couplings.

-

Visualization: Experimental Workflow

Figure 2: Operational workflow for UNCA coupling. Note the "No Base" requirement for free amines to prevent side reactions.

Part 5: Troubleshooting & Optimization

Solvent Integrity (The #1 Failure Mode)

UNCAs are highly susceptible to hydrolysis by ambient moisture.

-

Problem: Reaction stalls; white precipitate forms (hydrolyzed amino acid).

-

Solution: Use only anhydrous solvents (water < 50 ppm). Store UNCAs in a desiccator at -20°C.

Base Handling

-

Expert Insight: In standard SPPS, we are trained to use excess DIEA. Do not do this with UNCAs. Excess base can deprotonate the amide backbone or the UNCA itself, leading to polymerization or racemization.

-

Rule: Only use base to neutralize amine salts. The coupling reaction itself is autocatalytic or requires no base.

Racemization Control

UNCAs are superior for coupling Histidine (His) and Cysteine (Cys).

-

Mechanism:[5][6] Standard activation of His(Trt)-OH often causes racemization via the imidazole ring attacking the activated ester. UNCAs react faster than this intramolecular side reaction can occur, preserving chirality.

References

-

Fuller, W. D., et al. (1990). Urethane-protected amino acid N-carboxyanhydrides and their use in peptide synthesis.[3][14] Journal of the American Chemical Society.[3]

-

[Link]

-

-

Fuller, W. D., Goodman, M., Naider, F. R., & Zhu, Y. F. (1996). Urethane-protected alpha-amino acid N-carboxyanhydrides and peptide synthesis.[3][4] Biopolymers.[3][9]

-

[Link]

-

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

-

[Link]

-

-

Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of

-Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition.-

[Link]

-

Sources

- 1. The use of N-urethane-protected N-carboxyanhydrides (UNCAs) in amino acid and peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Urethane-protected N-carboxyanhydrides (UNCAs) as unique reactants for the study of intrinsic racemization tendencies in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2009112437A1 - Peptide synthesis method using n-carboxyanhydride (unca) - Google Patents [patents.google.com]

- 4. Urethane-protected alpha-amino acid N-carboxyanhydrides and peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pmcisochem.fr [pmcisochem.fr]

- 6. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.uci.edu [chem.uci.edu]

- 8. Improved synthesis of C-terminal peptide thioesters on "safety-catch" resins using LiBr/THF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. jocpr.com [jocpr.com]

- 11. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]

- 12. chimia.ch [chimia.ch]

- 13. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 14. pmcisochem.fr [pmcisochem.fr]

Methodological & Application

Application Note: Coupling Reagent-Free Peptide Synthesis Using Boc-Val-NCA

This is a comprehensive Application Note and Protocol guide for the use of Boc-Val-NCA in peptide synthesis.

Executive Summary

The use of Boc-Val-NCA (N-tert-butoxycarbonyl-L-valine N-carboxyanhydride) represents a paradigm shift from traditional carbodiimide/onium salt-based peptide coupling. Unlike standard methods that require stoichiometric coupling reagents (e.g., HATU, EDC) and generate complex urea/amide byproducts, Boc-Val-NCA acts as a pre-activated amino acid building block. It reacts directly with nucleophilic amines to form native peptide bonds, releasing only carbon dioxide (CO₂) as a byproduct.

This guide details the mechanistic basis, material specifications, and step-by-step protocols for utilizing Boc-Val-NCA to achieve high-purity peptide synthesis with superior atom economy.

Mechanism of Action

The efficiency of Boc-Val-NCA lies in its unique ring structure, which stores the energy required for amidation without external activation.

The UNCA Advantage

Standard N-carboxyanhydrides (NCAs) are prone to polymerization because the ring nitrogen is unprotected, acting as a nucleophile for another NCA molecule. Urethane-protected NCAs (UNCAs) , such as Boc-Val-NCA, carry a tert-butoxycarbonyl (Boc) group on the ring nitrogen.[1] This protection:

-

Prevents Polymerization: The nitrogen is non-nucleophilic, enforcing a strictly stepwise reaction with the added amine component.

-

Suppresses Racemization: The Boc group prevents the formation of the oxazolone intermediate common in activated amino acids, preserving chiral integrity (enantiomeric excess >99.9%).

Reaction Pathway

The coupling proceeds via a nucleophilic attack by the amino component on the carbonyl carbon (C-5) of the NCA ring. This triggers ring opening and subsequent decarboxylation.

Figure 1: Mechanistic pathway of UNCA-mediated peptide coupling. The reaction is driven by the release of ring strain and the entropic gain from CO₂ evolution.

Comparative Analysis: UNCA vs. Standard Coupling

The following table highlights the quantitative advantages of using Boc-Val-NCA over traditional EDC/HOBt coupling.

| Feature | Boc-Val-NCA Method | Standard Coupling (EDC/HOBt) |

| Atom Economy | High: Only CO₂ is lost. | Low: Urea byproducts (DCU/EDU) and HOBt are waste. |

| Byproducts | CO₂ (gas).[2] | Urea (solid/soluble), wash solvents. |

| Purification | Often simple evaporation or acid/base wash. | Chromatography often required to remove urea. |

| Racemization | Negligible (<0.1%). | Risk exists (esp. with His/Cys); requires additives. |

| Reaction Time | Fast (Minutes to Hours). | Moderate (Hours to Overnight).[3] |

Experimental Protocols

Material Specifications

-

Reagent: Boc-L-Valine N-carboxyanhydride (Boc-Val-NCA)

-

Appearance: White to off-white crystalline solid.

-

Storage: -20°C, under inert atmosphere (Argon/Nitrogen). Strictly moisture sensitive.

-

Solubility: Soluble in THF, DCM, Ethyl Acetate, DMF.

Protocol A: Solution Phase Synthesis (Standard)

This protocol is optimized for the synthesis of dipeptides and short oligomers in solution, offering maximum control and purity.

Reagents Required:

-

Boc-Val-NCA (1.0 – 1.1 equivalents)

-

Amino Acid Ester Hydrochloride (e.g., H-Phe-OMe·HCl) (1.0 equivalent)

-

Base: N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA) (1.0 equivalent to neutralize the salt)

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Step-by-Step Procedure:

-

Preparation of Amino Component:

-

In a round-bottom flask equipped with a magnetic stir bar, suspend the Amino Acid Ester Hydrochloride (1.0 mmol) in anhydrous THF (5–10 mL).

-

Add NMM (1.0 mmol) to neutralize the salt and liberate the free amine. Stir for 5–10 minutes at room temperature.

-

Note: If the free amine is available as a liquid or oil, the base can be omitted.

-

-

Coupling Reaction:

-

Add Boc-Val-NCA (1.05 mmol) directly to the reaction mixture as a solid or dissolved in a minimal amount of THF.

-

Observation: Immediate evolution of CO₂ bubbles indicates the reaction has initiated.

-

Stir the mixture at room temperature (20–25°C).

-

Time: The reaction is typically complete within 1–3 hours. Monitor by TLC (disappearance of the amino component) or HPLC.

-

-

Work-up:

-

Option A (Precipitation): If the product is insoluble in non-polar solvents, concentrate the THF and precipitate with Hexane/Ether.

-

Option B (Aqueous Wash): Dilute with Ethyl Acetate (30 mL). Wash sequentially with:

-

5% citric acid or 1M HCl (to remove unreacted amine/base).

-

5% NaHCO₃ (to remove any hydrolyzed NCA byproduct, Boc-Val-OH).

-

Brine (saturated NaCl).

-

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

-

Yield Calculation:

-

Expect yields of 85–95%. The product is typically a white solid or clear oil requiring no further purification.

-

Protocol B: "Green" Solvent-Free Synthesis

Based on the work of Fuller et al. and subsequent green chemistry adaptations, this method utilizes the high reactivity of UNCAs to couple without bulk solvent, ideal for scale-up or minimizing waste.

Procedure:

-

Mix Boc-Val-NCA (1.0 eq) and the free amino acid ester (1.0 eq) in a ball mill or mortar.

-

Grind/mix vigorously. The mechanical energy and slight exotherm initiate the reaction.

-

The mixture will form a paste/melt as CO₂ is released.

-

Allow to stand for 1 hour.

-

Dissolve the residue in Ethyl Acetate and wash as described in Protocol A to remove traces of unreacted starting material.

Workflow Visualization

Figure 2: Operational workflow for solution-phase coupling using Boc-Val-NCA.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of NCA due to moisture. | Ensure solvents are anhydrous. Store Boc-Val-NCA in a desiccator. |

| Slow Reaction | Steric hindrance of the amine. | Heat gently to 35-40°C. Use a more polar solvent like DMF. |

| Byproduct Formation | Base-catalyzed polymerization. | Avoid large excess of base. Use weak bases like NMM rather than TEA. |

| Gelatinous Mixture | Peptide aggregation. | Switch solvent to DMF or NMP to improve solubility. |

Safety and Handling

-

Moisture Sensitivity: Boc-Val-NCA hydrolyzes rapidly in water to form Boc-Val-OH. Always handle in a fume hood to avoid inhaling dust.

-

CO₂ Evolution: Reactions on a large scale can generate significant gas volume. Ensure reaction vessels are vented (e.g., via a needle or bubbler) to prevent pressure buildup.

-

Storage: Long-term storage should be at -20°C. Warm to room temperature before opening the bottle to prevent condensation.

References

-

Fuller, W. D., et al. (1990).[2] "Urethane-protected amino acid N-carboxyanhydrides and their use in peptide synthesis." Journal of the American Chemical Society.[6] Link

-

Fehrentz, J. A., et al. (1994).[6] "Synthesis of chiral urethane N-alkoxycarbonyl tetramic acids from urethane N-carboxyanhydrides (UNCAs)." Tetrahedron Letters. Link

-

Kricheldorf, H. R. (2006). "Polypeptides and 100 Years of Chemistry of α-Amino Acid N-Carboxyanhydrides." Angewandte Chemie International Edition. Link

-

Isochem. (n.d.). "NCA and UNCA for Activation of Amino Acids."[2][7][8] PMC Isochem Technical Note. Link

-

Leger, J. M., et al. (2009). "Solvent-free synthesis of peptides." Chemistry - A European Journal. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pmcisochem.fr [pmcisochem.fr]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. BOC-VAL-NCA | 141468-55-5 [chemicalbook.com]

- 5. Boc-Val-NCA | PMC Isochem [pmcisochem.fr]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Urethane-protected N-carboxyanhydrides (UNCAs) as unique reactants for the study of intrinsic racemization tendencies in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Reaction Conditions for Boc-Val-NCA with Nucleophiles: A Technical Guide to Controlled Peptide Synthesis

An Applications Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the reaction between N-tert-butoxycarbonyl-L-valine-N-carboxyanhydride (Boc-Val-NCA) and various nucleophiles. As a sterically hindered and protected amino acid building block, Boc-Val-NCA is pivotal in modern polypeptide synthesis.[1] Understanding and controlling its reactivity is paramount for achieving desired outcomes, from simple dipeptide formation to the synthesis of complex, well-defined polymers. This document delves into the core reaction mechanisms, explores the critical experimental parameters that govern selectivity and reaction efficiency, and provides detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Introduction: The Significance of Boc-Val-NCA in Polypeptide Chemistry

α-Amino acid N-carboxyanhydrides (NCAs) are highly valuable, activated derivatives of amino acids, serving as fundamental building blocks for the synthesis of polypeptides.[2] Their high reactivity stems from the strained five-membered ring, which readily undergoes nucleophilic ring-opening, cleanly releasing carbon dioxide as the sole byproduct.[2][3] This atom-efficient process makes NCAs exceptionally attractive for both solid-phase and solution-phase peptide synthesis.[2][]

Boc-Val-NCA is the N-protected form of the valine-derived NCA. The tert-butoxycarbonyl (Boc) group provides acid-labile protection for the α-amino group, a cornerstone of a major strategy in peptide synthesis.[][5][6] The valine residue itself presents a unique challenge due to the steric hindrance from its bulky isopropyl side chain, which can impede coupling reactions.[1] Therefore, precise control over the reaction conditions of Boc-Val-NCA is not just beneficial but essential for successfully incorporating this residue and preventing common side reactions like incomplete coupling.[1]

This guide will focus on the interaction of Boc-Val-NCA with amine nucleophiles, the most common initiators for ring-opening polymerization (ROP) and peptide bond formation. We will dissect the mechanistic dichotomy that governs these reactions and provide actionable protocols to steer the reaction toward the desired, controlled pathway.

The Mechanistic Crossroads: Normal Amine vs. Activated Monomer Pathways

The reaction of an NCA with an amine initiator can proceed via two primary, competing mechanisms: the "Normal Amine" Mechanism (NAM) and the "Activated Monomer" Mechanism (AMM).[7][8][9] The dominant pathway is dictated by the nature of the amine (its basicity vs. nucleophilicity) and the overall reaction conditions.

The Normal Amine Mechanism (NAM)

The NAM is the preferred pathway for controlled polypeptide synthesis. It is a direct nucleophilic acyl substitution where the amine initiator attacks one of the electrophilic carbonyl carbons (typically C5) of the NCA ring. This attack leads to ring-opening, formation of a carbamate intermediate, and subsequent decarboxylation to yield an amide bond and regenerate a terminal amine, which can then propagate the chain.[7] This process is characteristic of nucleophilic, less basic initiators like primary and secondary amines.[7]

Key Characteristics of NAM:

-

Controlled Growth: Leads to polypeptides with predictable molecular weights and narrow molecular weight distributions (low dispersity, Đ).[7][10]

-

Stepwise Propagation: The chain grows by sequential addition of monomer units to the amine terminus.

-

Initiator: Favored by nucleophilic primary amines (e.g., benzylamine, n-hexylamine).[7][8]

The Activated Monomer Mechanism (AMM)

The AMM pathway is favored by strong, sterically hindered bases, such as tertiary amines (e.g., triethylamine, TEA).[7][8] In this mechanism, the base is not a potent enough nucleophile to attack the NCA ring directly. Instead, it acts as a Brønsted-Lowry base, abstracting the acidic proton from the N-H group of the NCA monomer itself.[7][11] This generates a highly nucleophilic NCA anion, which then attacks another neutral NCA monomer, initiating polymerization.[2][7]

Key Characteristics of AMM:

-

Uncontrolled Growth: Often results in rapid polymerization but yields polymers with broad molecular weight distributions and poor control over the final chain length.[2][8]

-

Complex Propagation: The propagating species has two active sites, leading to a more complex and less controlled chain growth.[7]

-

Initiator: Promoted by non-nucleophilic, strong bases.[7]

In many practical scenarios, particularly when using mixtures of primary and tertiary amines to accelerate reactions, both NAM and AMM can coexist.[7] The level of control is dependent on the ratio of the primary (NAM-favoring) to tertiary (AMM-favoring) amine.[7]

Mastering the Reaction: A Guide to Experimental Parameters

Achieving a successful and reproducible reaction with Boc-Val-NCA requires careful control over several key experimental variables.

| Parameter | Recommendation & Rationale | Potential Issues |

| Nucleophile/Initiator | Primary Amines (e.g., Benzylamine): Use for controlled ROP. The nucleophilicity drives the NAM pathway.[7] Primary Amine HCl Salts: Use to strictly suppress AMM. The acidic environment prevents NCA deprotonation.[9][11] N-TMS Amines: An advanced method for controlled ROP via a unique silyl-carbamate mechanism.[12][13] | Tertiary Amines (e.g., TEA): Avoid if control is desired, as they strongly promote the AMM.[7][8] |

| Solvent | Anhydrous Aprotic Solvents: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), or Dioxane are preferred. They are relatively inert and solubilize the reactants. Ensure solvents are rigorously dried to prevent hydrolysis. | Moisture: Water acts as a nucleophile, causing premature hydrolysis of the NCA back to Boc-Val-OH or initiating uncontrolled polymerization.[2][11] DMF/DMSO: Can act as nucleophiles or contain amine impurities, potentially interfering with the reaction.[11] |

| Temperature | 0°C to Room Temperature (25°C): This range offers a good balance between a reasonable reaction rate and minimizing side reactions. Lower temperatures can enhance control, especially for highly reactive systems. | High Temperatures (>40°C): Can accelerate the reaction but increases the risk of side reactions, including racemization and uncontrolled polymerization.[11] |

| Atmosphere | Inert Atmosphere (Nitrogen or Argon): Essential for excluding atmospheric moisture, which is detrimental to NCAs.[14] Use of a glovebox or Schlenk line techniques is highly recommended. | Air (Oxygen/Moisture): Exposing the reaction to air will inevitably introduce water, leading to hydrolysis and poor results.[9][14] |

| Additives | Weak Acids (e.g., Acetic Acid, Benzoic Acid): Can be added in catalytic amounts to protonate basic species, suppressing the AMM without completely halting the desired NAM reaction.[15][16] | Strong Acids (e.g., TFA): Will protonate the initiating amine and completely inhibit or block the polymerization process.[16] |

Experimental Protocols

The following protocols are designed to be self-validating systems, providing clear, step-by-step instructions for common applications of Boc-Val-NCA.

Protocol 1: Controlled Ring-Opening Polymerization of Boc-Val-NCA

This protocol describes the synthesis of a well-defined poly(Boc-L-valine) using a primary amine initiator, favoring the Normal Amine Mechanism.

Materials:

-

Boc-Val-NCA (high purity)

-

Benzylamine (initiator, freshly distilled)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (from a solvent purification system or freshly distilled)

-

Nitrogen or Argon gas supply

-

Dry glassware (oven-dried at >120°C overnight)

-

Magnetic stirrer and stir bars

Procedure:

-

Setup: Assemble the reaction flask (e.g., a Schlenk flask) under an inert atmosphere. All glassware must be scrupulously dried.

-

Monomer Dissolution: In the reaction flask, dissolve the desired amount of Boc-Val-NCA in anhydrous DCM to a target concentration of approximately 0.1 M. Stir until fully dissolved.

-

Initiator Preparation: Prepare a stock solution of benzylamine in anhydrous DCM. The amount of initiator will determine the target degree of polymerization (DP), based on the monomer-to-initiator ratio ([M]/[I]).

-

Initiation: Using a gas-tight syringe, rapidly inject the calculated volume of the benzylamine stock solution into the stirring NCA solution at room temperature.

-

Polymerization: Allow the reaction to stir under an inert atmosphere. Monitor the reaction progress by taking aliquots and analyzing them via FT-IR spectroscopy, looking for the disappearance of the characteristic NCA anhydride peaks (~1850 and 1790 cm⁻¹). A typical reaction may run for several hours to over a day, depending on the [M]/[I] ratio.

-

Termination & Precipitation: Once the reaction is complete (monomer conversion >95%), precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold diethyl ether or hexane.

-

Purification: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer several times with the non-solvent to remove any unreacted monomer or initiator.

-

Drying: Dry the final polypeptide product under high vacuum to a constant weight. Characterize the polymer by GPC (for molecular weight and dispersity) and NMR.

Protocol 2: Synthesis of a Dipeptide (Boc-Val-Gly-OMe)

This protocol demonstrates a single coupling reaction, a common step in solution-phase peptide synthesis.

Materials:

-

Boc-Val-NCA

-

Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

-

N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M aqueous hydrochloric acid (HCl) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Nucleophile Preparation: In a dry round-bottom flask, suspend H-Gly-OMe·HCl (1.0 equivalent) in anhydrous DCM. Cool the flask to 0°C in an ice bath.

-

In Situ Neutralization: Add DIEA (1.1 equivalents) dropwise to the suspension to generate the free amine nucleophile in situ. Stir for 10-15 minutes at 0°C. Using a non-nucleophilic base like DIEA is crucial to avoid competing reactions.[1]

-

NCA Addition: Dissolve Boc-Val-NCA (1.05 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the cold amine solution over 5-10 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting materials. The reaction is typically clean, releasing only CO₂.[2]

-

Workup:

-

Dilute the reaction mixture with additional DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ (to remove any acidic impurities), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude dipeptide can be purified by flash column chromatography on silica gel to yield the pure product.

Troubleshooting Common Issues

| Symptom | Possible Cause | Recommended Solution |

| Broad Polydispersity (Đ > 1.3) in ROP | Contribution from the Activated Monomer Mechanism (AMM). | Ensure the initiator is a primary amine. Consider using a primary amine hydrochloride salt as the initiator to suppress NCA deprotonation.[9][11] |

| Low Reaction Yield | Incomplete coupling due to steric hindrance of the valine side chain.[1] | For single coupling steps, consider a "double coupling" by adding a second portion of fresh Boc-Val-NCA and allowing it to react further.[1] |

| Unexpected Low Molecular Weight | Presence of moisture leading to premature termination or unwanted initiation. | Rigorously dry all solvents and glassware. Perform the entire reaction under a strict inert atmosphere (glovebox or Schlenk line).[14] |

| Side Products in Mass Spectrum | Racemization or other side reactions, possibly due to excess base or elevated temperature. | Minimize the amount of base used, especially for sensitive couplings. Consider using a weaker base like NMM instead of DIEA.[1] Ensure the reaction temperature is controlled. |

Conclusion

The reaction of Boc-Val-NCA with nucleophiles is a powerful tool in the synthesis of peptides and polypeptides. Success hinges on a robust understanding of the competing NAM and AMM pathways and the meticulous control of experimental conditions. By favoring the Normal Amine Mechanism through the judicious choice of initiators, solvents, and additives, researchers can reliably synthesize well-defined macromolecules. The protocols and troubleshooting guides provided herein offer a solid foundation for professionals aiming to leverage the unique capabilities of Boc-Val-NCA in their research and development endeavors.

References

- Vacogne, C. D., & Schlaad, H. Controlled ring-opening polymerization of α-amino acid N-carboxyanhydrides in the presence of tertiary amines. MPG.PuRe. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZxIcrLQlS9d0a69a2AzFfgxlkotf9AA_0xcyiqFIO4WhVFhFl-PuInQFieI8dpQ7lfaXuTiT1YCMlEvP_Tqfgq-2fadP2F6t9J0-BOKXyCA8Dswbe8M7s_BM-vvClGL8q4I-_qB7xyJyWOG9w8aF-diA-kiMVdRiI9pa9RL2GK2Z_aDk7le4=]

- Wang, S., & Lu, H. Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides with Unprotected/Reactive Side Groups. I. d-Penicillamine N-Carbox. ACS Macro Letters. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeg5Z9dFKuAPyrfYe4NgmAaE_hdo1rYOtv0-D_0FNl9smyMbvPyA2PpkS_bgBakKzXC9ZOEFf1Mn70G_pP2J5SP7Q6zD5Sidq-SIpdnMYxp8Zxe6xnWiporjthsbGECFsfiuPr88CEi5clEFovhKIqDaysEu4Vh7tY8g==]